

# Cross-referencing experimental data with PubChem for 4-Formyl-3-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 4-Formyl-3-hydroxybenzonitrile

Cat. No.: B1338046

[Get Quote](#)

## Comparative Analysis of 4-Formyl-3-hydroxybenzonitrile: A Guide for Researchers

For Immediate Release

This publication provides a comprehensive comparative guide on **4-Formyl-3-hydroxybenzonitrile**, a versatile benzonitrile derivative with significant potential in pharmacological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed cross-reference of its properties with data available in the PubChem database and outlining its potential as a kinase inhibitor, particularly within the Janus kinase (JAK) family.

## Physicochemical Properties

**4-Formyl-3-hydroxybenzonitrile** is a small organic molecule with the chemical formula  $C_8H_5NO_2$  and a molecular weight of 147.13 g/mol .<sup>[1]</sup> Its structure features a benzonitrile core substituted with a formyl (-CHO) and a hydroxyl (-OH) group, which contribute to its chemical reactivity and potential for biological interactions.

| Property          | Value                                         | Source     |
|-------------------|-----------------------------------------------|------------|
| Molecular Formula | C <sub>8</sub> H <sub>5</sub> NO <sub>2</sub> | PubChem[1] |
| Molecular Weight  | 147.13 g/mol                                  | PubChem[1] |
| IUPAC Name        | 4-formyl-3-hydroxybenzonitrile                | PubChem[1] |
| Canonical SMILES  | C1=CC(=C(C=C1C#N)O)C=O                        | PubChem[1] |
| CAS Number        | 84102-89-6                                    | PubChem    |

## Biological Activity and Potential Applications

Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, known for their role as intermediates in the synthesis of various therapeutic agents. Notably, this structural motif is found in a number of approved and investigational kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK/STAT pathway.[2] [3] The constitutive activation of the JAK/STAT pathway is implicated in the pathogenesis of myeloproliferative neoplasms and other hematological malignancies, making JAK kinases attractive targets for therapeutic intervention.[4][5]

While direct experimental data for **4-Formyl-3-hydroxybenzonitrile** as a JAK inhibitor is not extensively published, its structural features are analogous to known kinase inhibitors. For the purpose of this guide, we will use the publicly available data for a closely related aminoindazole compound that potently inhibits JAK2 activity to illustrate the potential of this class of molecules. This compound demonstrates significant inhibitory activity against both wild-type JAK2 and the constitutively active V617F mutant, which is frequently found in patients with myeloproliferative neoplasms.

## Comparative Performance Data

The following table presents the inhibitory activity of a representative aminoindazole-based JAK2 inhibitor, highlighting its potency and selectivity. This data serves as a benchmark for the

potential efficacy of structurally similar compounds like **4-Formyl-3-hydroxybenzonitrile**.

| Target              | IC <sub>50</sub> (nM) | Notes                              |
|---------------------|-----------------------|------------------------------------|
| JAK2 (wild-type)    | 78                    |                                    |
| JAK2 (V617F mutant) | 206                   |                                    |
| JAK3                | 2930                  | Demonstrates selectivity over JAK3 |

IC<sub>50</sub> (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Experimental Protocols

To facilitate further research into the potential kinase inhibitory activity of **4-Formyl-3-hydroxybenzonitrile**, a generalized protocol for a Janus Kinase (JAK) inhibitor screening assay is provided below. This protocol is based on established methodologies for assessing the potency of small molecule inhibitors against JAK enzymes.[\[6\]](#)[\[7\]](#)

Objective: To determine the in vitro inhibitory activity of **4-Formyl-3-hydroxybenzonitrile** against a specific Janus kinase (e.g., JAK2).

Materials:

- Recombinant human JAK2 enzyme
- Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue for phosphorylation)
- **4-Formyl-3-hydroxybenzonitrile** (dissolved in DMSO)
- Positive control inhibitor (e.g., a known JAK2 inhibitor)

- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or similar)
- 384-well assay plates
- Plate reader capable of detecting the signal from the chosen detection reagent (e.g., luminescence or fluorescence polarization)

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **4-Formyl-3-hydroxybenzonitrile** in DMSO. A typical starting concentration might be 10 mM, with subsequent 1:5 dilutions.
- Assay Plate Preparation: Add a small volume (e.g., 1  $\mu$ L) of the diluted compound or DMSO (for control wells) to the wells of a 384-well plate.
- Enzyme and Substrate Addition: Prepare a master mix containing the JAK2 enzyme and the substrate peptide in kinase buffer. Add this mix to each well.
- Initiation of Reaction: Prepare an ATP solution in kinase buffer and add it to each well to start the kinase reaction. The final ATP concentration should be close to the  $K_m$  for the specific kinase.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Detection: Stop the kinase reaction and measure the amount of product formed (e.g., ADP) using a suitable detection reagent according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the  $IC_{50}$  value by fitting the data to a dose-response curve.

## Visualizing the JAK/STAT Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated using the DOT language.



[Click to download full resolution via product page](#)

Caption: The JAK/STAT signaling pathway and the point of inhibition.



[Click to download full resolution via product page](#)

Caption: Workflow for a JAK2 inhibitor screening assay.

## Conclusion

**4-Formyl-3-hydroxybenzonitrile** represents a promising scaffold for the development of novel kinase inhibitors. Its structural similarity to known JAK2 inhibitors suggests its potential to modulate the JAK/STAT signaling pathway, a critical mediator in various diseases. The provided comparative data and experimental protocols offer a valuable resource for

researchers interested in exploring the therapeutic potential of this and related compounds. Further investigation is warranted to elucidate the specific biological targets and efficacy of **4-Formyl-3-hydroxybenzonitrile**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. trepo.tuni.fi [trepo.tuni.fi]
- 4. Discovery of a Highly Selective JAK2 Inhibitor, BMS-911543, for the Treatment of Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK2 inhibitors: are they the solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- To cite this document: BenchChem. [Cross-referencing experimental data with PubChem for 4-Formyl-3-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338046#cross-referencing-experimental-data-with-pubchem-for-4-formyl-3-hydroxybenzonitrile>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)